molecular formula C16H22FNO3 B1327049 tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1420537-07-0

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1327049
M. Wt: 295.35 g/mol
InChI Key: PFQATTVCUBACQW-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a highly functionalized pyrrolidine derivative. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceutical agents. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions. The presence of a fluorophenyl group suggests potential interactions with biological targets, and the hydroxymethyl group provides an additional site for chemical modification.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the need for protecting groups. For example, the one-step continuous flow synthesis of pyrrolidine derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, utilizing HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ . Another study describes the large-scale synthesis of a related pyrrolidine derivative, which involves debenzylation and ring hydrogenation . Efficient methods for synthesizing highly functionalized pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have also been developed . An enantioselective synthesis approach using nitrile anion cyclization has been described for the synthesis of N-tert-butyl disubstituted pyrrolidines .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows the pyrrolidinone ring in an envelope conformation . Similarly, the structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing a triclinic space group and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including singlet oxygen reactions, as demonstrated by the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen to yield 5-substituted pyrroles . The reactivity of these compounds allows for the synthesis of complex molecules, such as macrocyclic Tyk2 inhibitors , and can be tailored for specific biological activities, such as anti-inflammatory and analgesic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like tert-butyl groups, fluorophenyl groups, and hydroxymethyl groups can affect these properties. The tert-butyl group, in particular, is known for its steric bulk, which can protect the carboxylic acid functionality during reactions and can be removed under specific conditions to yield the free acid .

Scientific Research Applications

  • Synthesis of Chiral Compounds : This compound is often used in the synthesis of chiral pyrrolidine derivatives. For instance, Weber et al. (1995) explored the synthesis of an all-cis trisubstituted pyrrolidin-2-one, which helps in understanding chiral compound synthesis (Weber et al., 1995).

  • Intermediate in Drug Synthesis : It serves as a key intermediate in synthesizing pyrrolidine azasugars, as reported by Huang Pei-qiang (2011). These azasugars have potential applications in pharmaceuticals (Huang Pei-qiang, 2011).

  • Nitrile Anion Cyclization : John Y. L. Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, which is a significant process in organic synthesis (Chung et al., 2005).

  • Influenza Neuraminidase Inhibitors : G. T. Wang et al. (2001) focused on synthesizing influenza neuraminidase inhibitors containing pyrrolidine cores. This research highlights its application in developing antiviral drugs (Wang et al., 2001).

  • Metabolism Studies : H. Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor containing the tert-butyl pyrrolidine structure. This research contributes to understanding drug metabolism (Yoo et al., 2008).

  • Synthesis of Anti-inflammatory Compounds : H. Ikuta et al. (1987) synthesized pyrrolidin-2-ones with potential anti-inflammatory/analgesic activities, indicating its role in developing new therapeutic agents (Ikuta et al., 1987).

properties

IUPAC Name

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQATTVCUBACQW-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.